3-Chloro-propionamidine HCl 3-Chloro-propionamidine HCl
Brand Name: Vulcanchem
CAS No.: 120095-86-5
VCID: VC0040365
InChI: InChI=1S/C3H7ClN2.ClH/c4-2-1-3(5)6;/h1-2H2,(H3,5,6);1H
SMILES: C(CCl)C(=N)N.Cl
Molecular Formula: C3H8Cl2N2
Molecular Weight: 143.011

3-Chloro-propionamidine HCl

CAS No.: 120095-86-5

Cat. No.: VC0040365

Molecular Formula: C3H8Cl2N2

Molecular Weight: 143.011

* For research use only. Not for human or veterinary use.

3-Chloro-propionamidine HCl - 120095-86-5

Specification

CAS No. 120095-86-5
Molecular Formula C3H8Cl2N2
Molecular Weight 143.011
IUPAC Name 3-chloropropanimidamide;hydrochloride
Standard InChI InChI=1S/C3H7ClN2.ClH/c4-2-1-3(5)6;/h1-2H2,(H3,5,6);1H
Standard InChI Key LRFIDMFTYCHEFX-UHFFFAOYSA-N
SMILES C(CCl)C(=N)N.Cl

Introduction

Chemical Identity and Properties

3-Chloro-propionamidine hydrochloride is an organic compound with the molecular formula C3H8Cl2N2. The structure contains a propionamidine group with a chlorine substituent at the 3-position, forming a hydrochloride salt. This configuration contributes to its stability and reactivity in various chemical transformations.

Basic Chemical Information

PropertyDescription
CAS Registry Number120095-86-5
Chemical Name3-Chloro-propionamidine hydrochloride
Synonyms3-Chloropropanimidamide hydrochloride; 3-CHLORO-PROPIONAMIDINE HYDROCHLORIDE
Molecular FormulaC3H8Cl2N2
Molecular Weight143.02 g/mol
SMILES NotationNC(=N)CCCl.Cl
MDL NumberMFCD06809716

The compound's structure features a propionamidine group (a functional group containing the -C(=NH)NH2 moiety) with a chlorine atom at the 3-position, forming a hydrochloride salt. This configuration provides specific chemical properties that make it valuable for pharmaceutical synthesis .

Physical Properties

The physical properties of 3-Chloro-propionamidine hydrochloride are crucial for understanding its handling, storage, and applications in chemical synthesis. Based on available data, the compound exists as a solid at room temperature.

Physical PropertyDescription
Physical StateSolid (powder)
ColorWhite to off-white
SolubilitySoluble in water, methanol
Storage ConditionsStore in a cool, dry place away from direct light

While specific melting point data is limited in the literature, similar amidine hydrochloride compounds typically exhibit melting points in the range of 130-150°C .

Synthesis Methods

The synthesis of 3-Chloro-propionamidine hydrochloride typically involves multiple reaction steps, with several methods documented in the scientific literature and patents.

Primary Synthesis Route

One common synthetic pathway involves the reaction of 3-chloropropionitrile with hydrogen chloride in the presence of appropriate solvents. Based on patent literature for related compounds, the synthesis can be performed as follows:

  • Reaction of 3-chloropropionitrile with hydrogen chloride in a suitable solvent (such as 1,4-dioxane)

  • Formation of the amidine intermediate

  • Isolation and purification of the hydrochloride salt

Alternative Synthesis Methods

Alternative methods may involve:

  • Reaction of 3-chloropropylamine hydrochloride with appropriate reagents to form the amidine group

  • Direct chlorination of propionamidine followed by salt formation

  • Conversion of 3-chloropropionamide to the amidine hydrochloride via activation and amination

Closed system reactions under pressure (0.5-4.0 kg/cm² at 30-75°C) have been shown to improve yields and reduce waste products compared to open system synthesis methods .

Applications in Pharmaceutical Synthesis

3-Chloro-propionamidine hydrochloride serves as a critical intermediate in pharmaceutical synthesis, with applications primarily in the production of medications targeting various disease conditions.

Famotidine Synthesis

The most significant application of 3-Chloro-propionamidine hydrochloride is in the synthesis of Famotidine, a histamine H2-receptor antagonist used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). The compound serves as a key intermediate in the manufacturing process, as documented in pharmaceutical production flowcharts .

The synthesis pathway involves:

  • Coupling reaction with 4-chloromethyl-2-guanidinothiazole hydrochloride

  • Reaction with N-sulfamyl-3-chloro-propionamidine hydrochloride at controlled temperatures (18.0-21.0°C)

  • Subsequent purification steps to obtain the final Famotidine product

Other Pharmaceutical Applications

Beyond Famotidine synthesis, the compound may serve as an intermediate in the production of:

  • Other histamine H2-receptor antagonists

  • Various amidine-containing pharmaceutical compounds

  • Certain anti-ulcer medications with similar structural characteristics

Related Compounds and Derivatives

Understanding the relationship between 3-Chloro-propionamidine hydrochloride and structurally similar compounds provides valuable context for its applications and chemical behavior.

N-Sulfamyl-3-chloropropionamidine Hydrochloride

N-Sulfamyl-3-chloropropionamidine hydrochloride (CAS 106649-95-0) is a closely related derivative that incorporates a sulfamyl group. This compound is also used in Famotidine synthesis and shares several structural features with 3-Chloro-propionamidine hydrochloride .

PropertyN-Sulfamyl-3-chloropropionamidine Hydrochloride
CAS Number106649-95-0
Molecular FormulaC3H9Cl2N3O2S
Molecular Weight222.09 g/mol
StructureContains additional sulfamyl group (-SO2NH2)
Common NameFamotidine Impurity 2(HCl)
RolePharmaceutical intermediate

3-Chloropropionamide

3-Chloropropionamide (CAS 5875-24-1) represents another related compound, featuring an amide group rather than the amidine functionality. This structural difference results in distinct chemical properties and applications .

Property3-Chloropropionamide
CAS Number5875-24-1
Molecular FormulaC3H6ClNO
Molecular Weight107.54 g/mol
StructureFeatures amide group instead of amidine
Manufacturer/SupplierProduct DescriptionPackage SizePrice (USD)
American Custom Chemicals Corporation3-CHLOROPROPANIMIDAMIDE HYDROCHLORIDE 95.00%5g$1,443.75
Labseeker3-Chloro-propionamidinehydrochloride 9525g$1,417.00
Labseeker3-Chloro-propionamidinehydrochloride 95100g$2,567.00
A2BChem3-CHLORO-PROPIONAMIDINE HCL500mg$467.00
A2BChem3-CHLORO-PROPIONAMIDINE HCL1g$509.00

This pricing data indicates that the compound is a relatively high-value specialty chemical, consistent with its role as an important pharmaceutical intermediate .

Analytical Methods and Characterization

Proper characterization of 3-Chloro-propionamidine hydrochloride is essential for quality control in pharmaceutical manufacturing processes.

Spectroscopic Analysis

Spectroscopic techniques commonly employed for characterization include:

  • Infrared (IR) spectroscopy - Characteristic IR absorptions can be observed for the amidine group and C-Cl bonds

  • Nuclear Magnetic Resonance (NMR) spectroscopy - ¹H and ¹³C NMR provide structural confirmation

  • Mass spectrometry - For molecular weight verification and fragmentation pattern analysis

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and related techniques are utilized for purity determination and quality control during synthesis and pharmaceutical production processes .

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